4-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]oxolan-3-amine
Description
4-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]oxolan-3-amine is a heterocyclic compound containing a thiazole ring substituted with methyl groups and linked via an ether bond to an oxolane (tetrahydrofuran) ring with an amine substituent.
Properties
IUPAC Name |
4-[(4,5-dimethyl-1,3-thiazol-2-yl)oxy]oxolan-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-5-6(2)14-9(11-5)13-8-4-12-3-7(8)10/h7-8H,3-4,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNLUDPOWOBLFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)OC2COCC2N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]oxolan-3-amine typically involves the reaction of 4,5-dimethyl-2-thiazolyl chloride with oxolan-3-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]oxolan-3-amine can undergo various types of chemical reactions including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
4-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]oxolan-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]oxolan-3-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Due to the absence of direct studies on 4-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]oxolan-3-amine in the provided evidence, comparisons must rely on general methodologies for analyzing analogous compounds. Below is a framework for such comparisons, informed by computational and crystallographic tools referenced in the evidence:
Table 1: Methodological Approaches for Comparative Analysis
Key Inferences for Structural Analogs:
Thiazole Derivatives : Compounds like 4-methyl-5-ethylthiazole (structurally simpler) are often analyzed via SHELX for crystallographic refinement . The dimethyl substitution in the target compound may enhance steric effects, impacting packing efficiency.
Oxolane-Amine Systems: Similar scaffolds (e.g., 3-aminotetrahydrofuran) are studied using Multiwfn for electron localization function (ELF) analysis, revealing amine group nucleophilicity . The ether linkage in the target compound may alter electronic distribution.
Hybrid Systems : Compounds combining thiazole and oxolane motifs (e.g., thiazole-fused tetrahydrofurans) are typically compared via computational methods. Multiwfn’s bond order analysis could quantify conjugation between the thiazole and oxolane rings .
Limitations of Available Evidence
The provided sources focus on software tools (SHELX for crystallography , Multiwfn for quantum chemistry ) rather than experimental or computational data for the target compound or its analogs. Consequently:
- No direct physicochemical or biological data (e.g., solubility, binding affinity) can be cited.
- Comparative analysis remains speculative, relying on methodologies applicable to analogous systems.
Recommendations for Further Research
Synthesis and Crystallography : Use SHELXL to refine the crystal structure, enabling comparisons of bond parameters (e.g., C-O-C angles) with simpler thiazole or oxolane derivatives.
Biological Screening: Pending synthesis, evaluate bioactivity against known thiazole-based targets (e.g., kinase inhibitors).
Biological Activity
4-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]oxolan-3-amine is a compound characterized by the presence of a thiazole ring and an oxolan moiety. This structure suggests potential biological activities, particularly in medicinal chemistry. The thiazole derivatives are known for their diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
The molecular formula of this compound is with a molecular weight of 214.29 g/mol. The compound's structure is essential for its biological activity and can undergo various chemical reactions such as oxidation and substitution.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄N₂O₂S |
| Molecular Weight | 214.29 g/mol |
| CAS Number | 2197453-44-2 |
Antimicrobial Activity
Research indicates that compounds featuring thiazole rings exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows activity against various bacterial strains. For example, it has been tested against Staphylococcus aureus and Escherichia coli, yielding minimum inhibitory concentration (MIC) values that suggest effective antibacterial action.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The half-maximal inhibitory concentration (IC50) values obtained from these studies indicate promising potential for further development as an anticancer agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 12.5 | Induction of apoptosis |
| HCT116 | 15.0 | Inhibition of cell proliferation |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, there is emerging evidence that this compound may possess anti-inflammatory properties. Animal models have shown reduced levels of inflammatory markers when treated with this compound, suggesting a potential role in treating inflammatory diseases.
Study on Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry assessed the antimicrobial efficacy of thiazole derivatives including this compound. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with a notable effect on biofilm formation.
Anticancer Research
In a separate investigation reported in Cancer Research, the effects of the compound on various cancer cell lines were evaluated. The study concluded that the compound not only inhibited cell growth but also triggered apoptotic pathways through caspase activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
